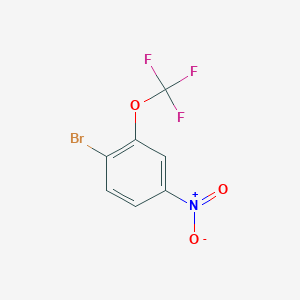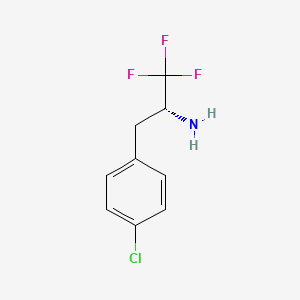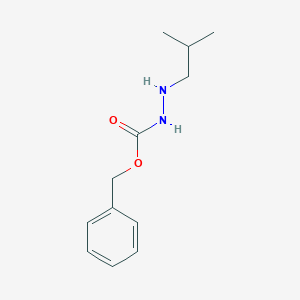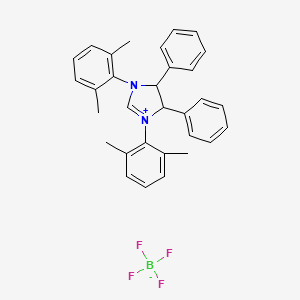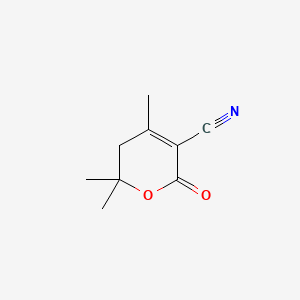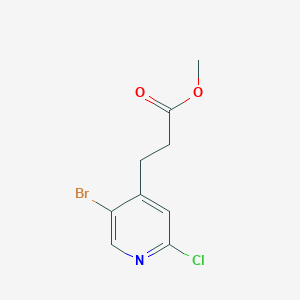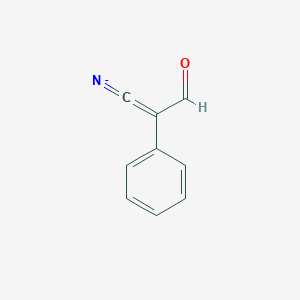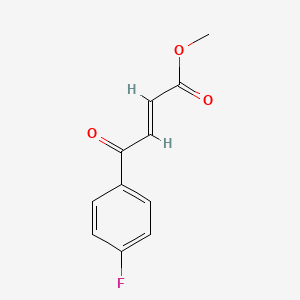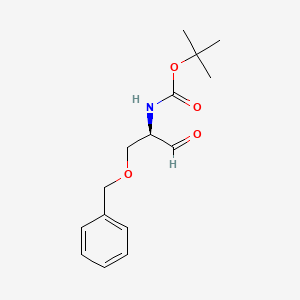
Boc-D-Ser(Bzl)-PAM resin (100-200 mesh)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ®-(1-(benzyloxy)-3-oxopropan-2-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound is often used in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ®-(1-(benzyloxy)-3-oxopropan-2-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This intermediate then undergoes rearrangement to form the desired carbamate. The reaction is usually carried out at low temperatures to ensure high yields.
Industrial Production Methods: In industrial settings, the production of tert-butyl carbamates often involves the use of flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . The flow process is more versatile and sustainable compared to traditional batch processes.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl ®-(1-(benzyloxy)-3-oxopropan-2-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as KMnO4 and OsO4.
Reduction: Reduction can be achieved using agents like LiAlH4 and NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as RLi and RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh
Substitution: RLi, RMgX, RCuLi
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl ®-(1-(benzyloxy)-3-oxopropan-2-yl)carbamate is used as a protecting group for amines during peptide synthesis . It is also employed in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position .
Biology and Medicine: In biological and medical research, this compound is used in the synthesis of various bioactive molecules. Its stability and ease of removal make it an ideal protecting group for the synthesis of complex peptides and proteins.
Industry: In industrial applications, tert-butyl carbamates are used in the production of pharmaceuticals and agrochemicals. They are also employed in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl ®-(1-(benzyloxy)-3-oxopropan-2-yl)carbamate involves the formation of a stable carbamate linkage. This linkage is resistant to hydrolysis under basic conditions but can be cleaved under acidic conditions to release the free amine . The compound acts as a protecting group by temporarily masking the reactivity of the amine, allowing for selective reactions to occur at other functional groups.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl carbamate
- Benzyl carbamate
- Methyl carbamate
- Ethyl carbamate
Comparison: tert-Butyl ®-(1-(benzyloxy)-3-oxopropan-2-yl)carbamate is unique due to its specific structure, which includes a benzyloxy group and a tert-butyl carbamate moiety. This combination provides both stability and ease of removal, making it particularly useful in organic synthesis. Compared to other carbamates, it offers a balance of stability and reactivity that is advantageous in various chemical and biological applications .
Eigenschaften
Molekularformel |
C15H21NO4 |
|---|---|
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
tert-butyl N-[(2R)-1-oxo-3-phenylmethoxypropan-2-yl]carbamate |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-13(9-17)11-19-10-12-7-5-4-6-8-12/h4-9,13H,10-11H2,1-3H3,(H,16,18)/t13-/m0/s1 |
InChI-Schlüssel |
SYUMPFHICOKGEB-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](COCC1=CC=CC=C1)C=O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


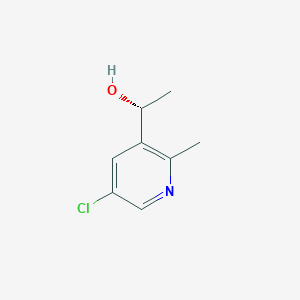
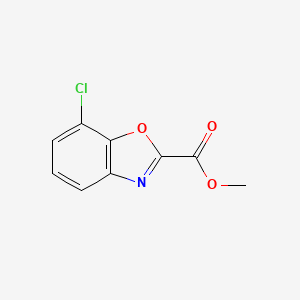
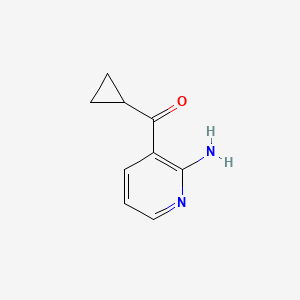
![4-[(Benzyloxy)methyl]piperidine-4-carbonitrile](/img/structure/B13919635.png)
